2-(Furan-2-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by a furan ring attached to a propan-2-amine group, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom.
Alkylation: The furan ring is alkylated using a suitable alkylating agent to introduce the propan-2-amine group.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The final product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(Furan-2-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with carboxylic acid functionality.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent.
2-Furylmethylamine: A furan derivative with a methylamine group.
Uniqueness
2-(Furan-2-yl)propan-2-amine hydrochloride is unique due to its specific structure, which combines the furan ring with a propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2-(furan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-7(2,8)6-4-3-5-9-6;/h3-5H,8H2,1-2H3;1H |
InChI Key |
GUWCTYMDVZYFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.